molecular formula C12H11N3O3S B5702110 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid

Cat. No. B5702110
M. Wt: 277.30 g/mol
InChI Key: JAUDODXCFFPEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key mediator of the innate immune response and plays a critical role in the pathogenesis of various inflammatory diseases. TAK-242 has been extensively studied in preclinical and clinical settings, and has shown promising results as a potential therapeutic agent for the treatment of inflammatory diseases.

Mechanism of Action

2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid targets TLR4 signaling by binding to the intracellular domain of TLR4 and inhibiting the recruitment of adaptor molecules, such as MyD88 and TRIF. This leads to the inhibition of downstream signaling pathways, including NF-κB and MAPK, which are responsible for the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines in various animal models of inflammatory diseases. It has also been shown to have neuroprotective effects by reducing neuronal cell death and improving neurological function in animal models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is its specificity for TLR4 signaling, which makes it a valuable tool for studying the role of TLR4 in various inflammatory diseases. However, one of the limitations of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is its relatively low potency, which requires higher concentrations to achieve significant effects. This can be a challenge in certain experimental settings, such as in vitro assays or in vivo studies where high doses of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid may be toxic.

Future Directions

There are several future directions for the development and application of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid. One potential area of research is the use of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid as a therapeutic agent for the treatment of sepsis, a life-threatening condition that is characterized by an overwhelming immune response to infection. 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has shown promising results in preclinical studies as a potential treatment for sepsis, and further clinical studies are needed to evaluate its safety and efficacy in humans.
Another potential area of research is the use of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid as a tool for studying the role of TLR4 signaling in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. TLR4 has been implicated in the pathogenesis of these diseases, and 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid may provide a valuable tool for studying the underlying mechanisms and developing new therapeutic strategies.
In conclusion, 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is a promising small molecule inhibitor that targets TLR4 signaling and has shown potential as a therapeutic agent for the treatment of inflammatory diseases. Its specificity for TLR4 signaling makes it a valuable tool for studying the role of TLR4 in various diseases, and further research is needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid involves a multi-step process that starts with the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with phosgene to form 5-ethyl-1,3,4-thiadiazol-2-yl chloroformate. This intermediate is then reacted with 4-aminobenzoic acid to form 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid. The synthesis of 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. 2-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.

properties

IUPAC Name

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-2-9-14-15-12(19-9)13-10(16)7-5-3-4-6-8(7)11(17)18/h3-6H,2H2,1H3,(H,17,18)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUDODXCFFPEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.